3-chloro-1H-indole-2-carbohydrazide
Overview
Description
3-chloro-1H-indole-2-carbohydrazide is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chlorine atom at the third position and a carbohydrazide group at the second position of the indole ring. It has a molecular formula of C9H8ClN3O and a molecular weight of 209.63 g/mol .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-chloro-1h-indole-2-carbohydrazide, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological effects . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected, each with their own downstream effects.
Result of Action
Indole derivatives have been associated with a variety of biological activities , suggesting that the compound could have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Cellular Effects
Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus
Molecular Mechanism
Some indole derivatives have shown to inhibit tubulin by binding at the colchicine site
Metabolic Pathways
Indole is an important heterocyclic system that provides the skeleton to many natural compounds .
Preparation Methods
The synthesis of 3-chloro-1H-indole-2-carbohydrazide typically involves the reaction of 3-chloroindole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
3-chloro-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-chloro-1H-indole-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
3-chloro-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of the chlorine atom and carbohydrazide group in this compound makes it a valuable compound for research and development .
Properties
IUPAC Name |
3-chloro-1H-indole-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFDKLCNJQGAQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405088 | |
Record name | 3-chloro-1H-indole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441801-15-6 | |
Record name | 3-chloro-1H-indole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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